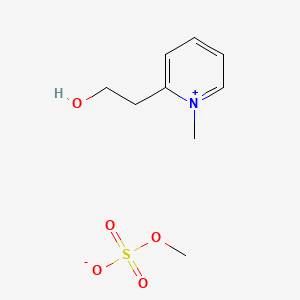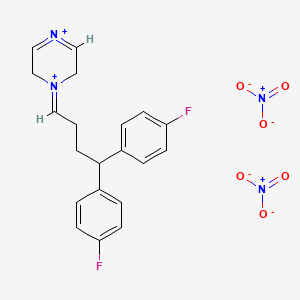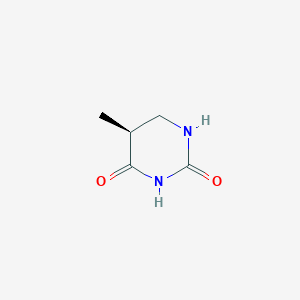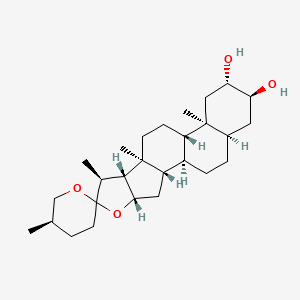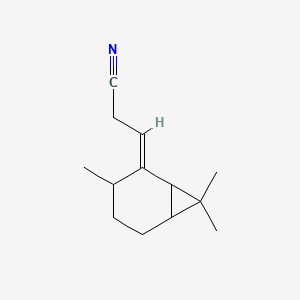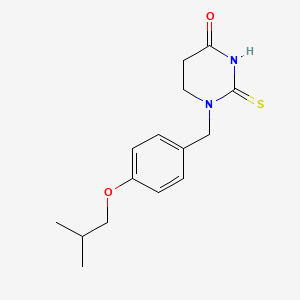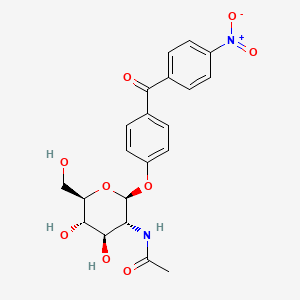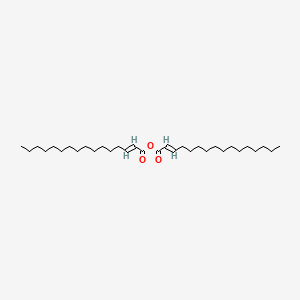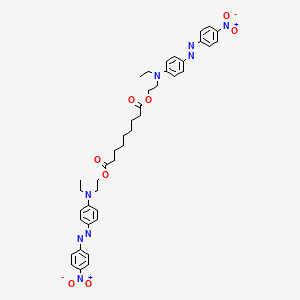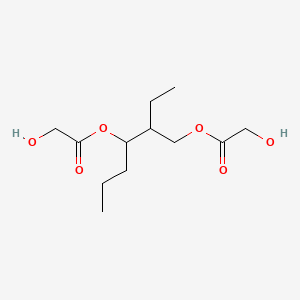
Methylbis(2-stearamidoethyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(2-stearamidoethyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C42H87N3O6S and a molecular weight of 762.23 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-stearamidoethyl)ammonium methyl sulphate typically involves the reaction of stearic acid with ethanolamine to form stearamidoethylamine . This intermediate is then reacted with methyl chloride to form the quaternary ammonium compound. The final step involves the addition of methyl sulphate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(2-stearamidoethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various quaternary ammonium derivatives.
Wissenschaftliche Forschungsanwendungen
Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Wirkmechanismus
The mechanism of action of Methylbis(2-stearamidoethyl)ammonium methyl sulphate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it effective as a surfactant and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyltrimethylammonium bromide (CTAB)
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a longer hydrophobic chain, which enhances its surfactant properties. Additionally, its dual stearamidoethyl groups provide better conditioning effects in personal care products .
Eigenschaften
CAS-Nummer |
40196-09-6 |
|---|---|
Molekularformel |
C42H87N3O6S |
Molekulargewicht |
762.2 g/mol |
IUPAC-Name |
methyl hydrogen sulfate;N-[2-[methyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C41H83N3O2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(45)42-36-38-44(3)39-37-43-41(46)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3,(H,42,45)(H,43,46);1H3,(H,2,3,4) |
InChI-Schlüssel |
VSMHHRXHWZOWQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

